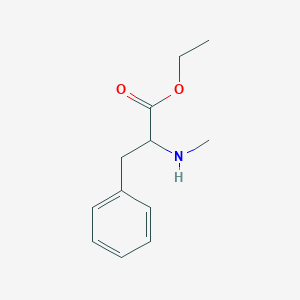

Ethyl 2-(methylamino)-3-phenylpropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-(methylamino)-3-phenylpropanoate would depend on its specific structure and the conditions under which it’s reacted. Similar compounds have been involved in various types of reactions, including those catalyzed by acids, bases, or other types of catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. Similar compounds have properties such as solubility in water, boiling point, and molecular weight .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis, Spectral Properties, and Corrosion Inhibition Efficiency : A study explored the synthesis of α-aminophosphonic acids derivatives, including Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, by reacting Methylamine with Methoxybenzaldehyde and Diethylphosphite. These compounds showed potential as corrosion inhibitors for mild steel in acidic solutions, highlighting their application in material science and engineering (Djenane et al., 2019).

Antifeedants for Pine Weevil : Ethyl cinnamate, structurally related to Ethyl 2-(methylamino)-3-phenylpropanoate, was identified as a potential antifeedant for the pine weevil, Hylobius abietis. This research suggests the role of phenylpropanoids in pest control and agricultural applications (Bohman et al., 2008).

Novel Synthesis of Derivatives Using Biogenic Nanoparticles : A novel approach was described for synthesizing 3, 3'-((phenyl)(ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles. These compounds were evaluated for antioxidant activity and corrosion inhibition, showcasing the application of nanotechnology in organic synthesis and material protection (Anjan Kumar et al., 2022).

Molecular Docking and Biological Activities

Tyrosinase Inhibition and Transportation by Human Serum Albumin : Novel β-enamino thiosemicarbazide derivatives, synthesized and characterized, showed high inhibition of tyrosinase activity, suggesting potential applications in medicinal chemistry for treating diseases related to tyrosinase activity. The study also explored the transportation behavior of these compounds by human serum albumin, providing insights into their pharmacokinetics (Chaves et al., 2018).

Inhibition of Human Carbonic Anhydrase and Acetylcholinesterase : Research on novel pyrazoline derivatives synthesized from ethyl 2‐((4‐bromophenyl)diazenyl)‐3‐oxo‐phenylpropanoate demonstrated effective inhibition of human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme. These findings suggest potential applications in designing drugs for conditions related to these enzymes (Turkan et al., 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-(methylamino)-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13-2)9-10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCBBIWXYBRHCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2,7-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B2846876.png)

![3-benzyl-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2846882.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2846885.png)

![N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide](/img/structure/B2846889.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2846890.png)

![Methyl 3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2846895.png)